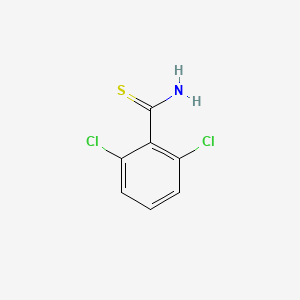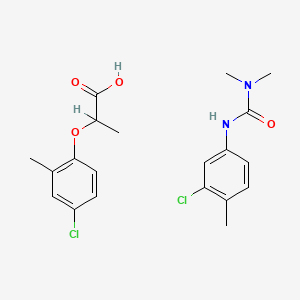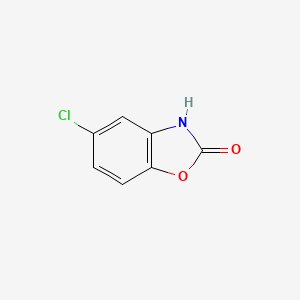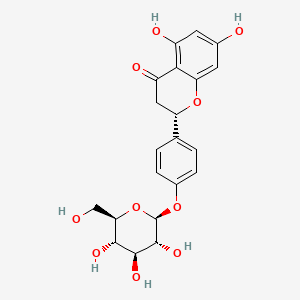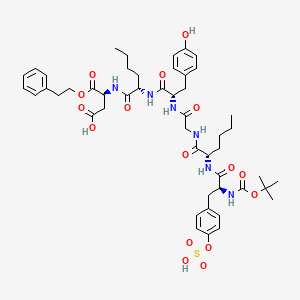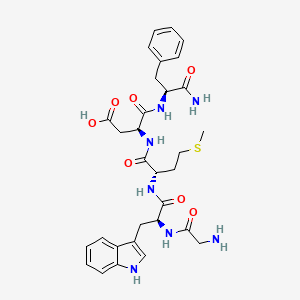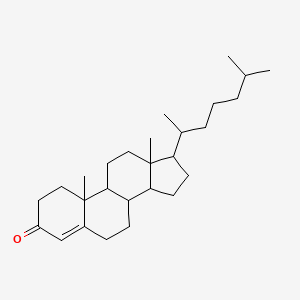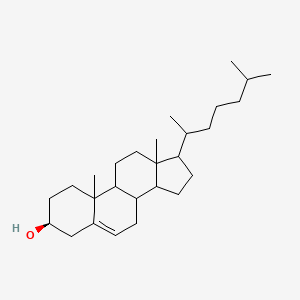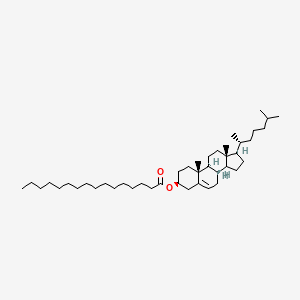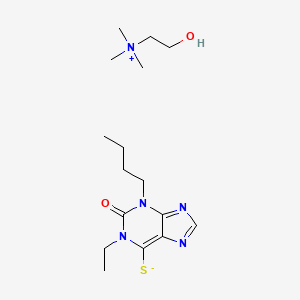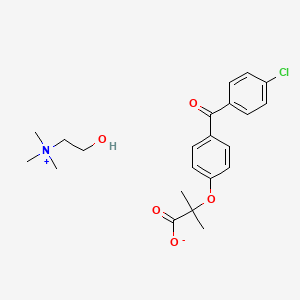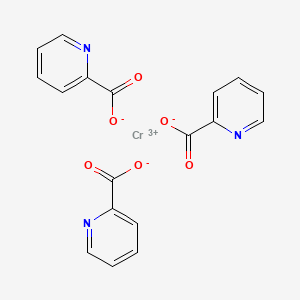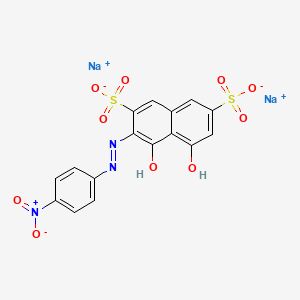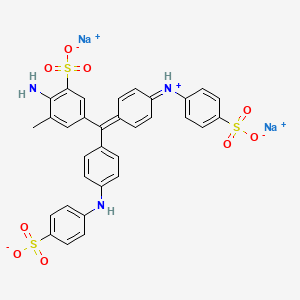
Aniline Blue
Overview
Description
Aniline Blue, also known as diphenylamine blue, China blue, or Soluble blue, is a mixture of methyl blue and water blue . It is a soluble dye used as a biological dye, appearing a yellow-green color after excitation with violet light . It is used to stain collagen, reveal callose structures in plant tissues, and in other connective tissue stains .
Synthesis Analysis
Aniline Blue is produced by successive phenylation and sulfonation of basic fuchsine . It consists of sulfonation products of variable mixtures of phenylated rosaniline and pararosaniline .
Molecular Structure Analysis
The molecular formula of Aniline Blue is C32H25N3Na2O9S3 . Its average mass is 737.730 Da and its monoisotopic mass is 737.054810 Da .
Chemical Reactions Analysis
Aniline compounds are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .
Physical And Chemical Properties Analysis
Aniline Blue has a pH indicator range of 10.0 (blue) to 13.0 (orange) . It is a polar compound and has a boiling point of about 184°C and a melting point of about -6°C .
Scientific Research Applications
1. Photocatalytic Degradation
- Summary of Application: Aniline Blue is used in a study that investigates the photocatalytic degradation of the dye under solar irradiation. This is particularly relevant in the context of environmental pollution, as Aniline Blue is extensively used in different textile industries, contributing to aquatic environmental contamination .
- Methods of Application: The study describes the synthesis, characterization, and application of a novel nanocomposite (CoFe2O4/g-C3N4/bentonite) for the efficient degradation of Aniline Blue under solar irradiation. The composite is used as a heterogeneous photocatalyst to degrade Aniline Blue in the presence of H2O2 .
- Results or Outcomes: In the presence of H2O2 in solar radiation, it was possible to degrade 88.5% of a 10 ppm Aniline Blue solution just in 50 min using 50 mg of the composite .
2. Visible-Light Photocatalytic Degradation
- Summary of Application: Aniline Blue is used in a study that investigates its degradation by a stainless-steel foam coated with TiO2 grafted with anthocyanins from a Maqui-Blackberry system under visible light .
- Methods of Application: The study uses 1 mM of Aniline Blue solution for the photocatalytic study at pH 3, pH 7 and pH 3 with the injection of air by a water pump .
- Results or Outcomes: At pH 7, TiO2-foam in UV light removed around 12% of the color in 120 min .
3. Adsorptive and Enzymatic Removal
- Summary of Application: Aniline Blue is used in a study that investigates the adsorptive and enzymatic removal of the dye from aqueous solution using natural biomacromolecules .
- Methods of Application: The study uses waxy rice processing waste (RW), peanut shell (PS), microbial waste of Aspergillus niger (MW) as low-cost adsorbents, and laccase (Lac) as a biocatalyst .
- Results or Outcomes: It was found that dye removal by RW and Lac was 89–94% noticeably better than that by MW and PS (20–70%) .
4. Staining of Callose at Plasmodesmata
- Summary of Application: Aniline Blue is used to stain callose, a beta-1,3 glucan polymer, at plasmodesmata (PD) in plant tissues. This helps in the regulation of intercellular communication in plants .
- Methods of Application: A simple and fast in vivo staining procedure is described for the imaging and quantification of callose at PD. A plug-in for semiautomated image analysis and non-biased quantification of callose levels at PD using ImageJ is also introduced .
- Results or Outcomes: The staining helps in understanding how plants regulate the cell-to-cell movement of a wide range of molecules by changing PD frequency and alterations in PD structure or, more rapidly, by modifying the size exclusion limit (SEL) of the pore .
5. Staining of Collagen
- Summary of Application: Aniline Blue is used to stain collagen in various histological procedures. It is used as the fiber stain in Masson’s trichrome, a three-color staining protocol used in histology .
- Methods of Application: The specific method of application can vary depending on the particular staining protocol being used. In general, the tissue sample is treated with the Aniline Blue stain, which selectively stains collagen fibers .
- Results or Outcomes: The stained collagen fibers can then be visualized under a microscope, providing valuable information about the structure and organization of the tissue .
6. Visible-Light Photocatalytic Degradation
- Summary of Application: Aniline Blue is used in a study that investigates its degradation by a stainless-steel foam coated with TiO2 grafted with anthocyanins from a Maqui-Blackberry system under visible light .
- Methods of Application: The study uses 1 mM of Aniline Blue solution for the photocatalytic study at pH 3, pH 7 and pH 3 with the injection of air by a water pump .
- Results or Outcomes: At pH 3 with the injection of oxygen for 2 hours, degradation of Aniline Blue was 95% in comparison with TiO2-foam/UV light .
7. Staining of Fungal Structures
- Summary of Application: Aniline Blue is used in the staining of fungal structures, particularly the chitin in fungal cell walls. This helps in the identification and study of various fungal species .
- Methods of Application: The fungal samples are treated with Aniline Blue stain, which selectively binds to chitin, a component of fungal cell walls .
- Results or Outcomes: The stained fungal structures can then be visualized under a microscope, providing valuable information about the structure and organization of the fungi .
8. Textile Industry
- Summary of Application: Aniline Blue is used as a dyeing agent in the textile industry. It is particularly used in the dyeing of jeans, giving them their characteristic blue color .
- Methods of Application: The specific method of application can vary depending on the particular dyeing protocol being used. In general, the textile material is treated with the Aniline Blue dye, which binds to the fabric fibers .
- Results or Outcomes: The dyed textile materials can then be used in the production of various clothing items, such as jeans .
9. Food Industry
- Summary of Application: Aniline Blue is used in the food industry for various purposes. For example, it is used in the preliminary screening of curdlan-producing microorganisms .
- Methods of Application: The specific method of application can vary depending on the particular protocol being used. In general, Aniline Blue is used in a medium to screen for curdlan-producing microorganisms .
- Results or Outcomes: The Aniline Blue positive microorganisms are subjected to submerged fermentation for the production of curdlan, a polysaccharide used in various food products .
Safety And Hazards
Future Directions
properties
IUPAC Name |
disodium;2-amino-3-methyl-5-[[4-(4-sulfonatoanilino)phenyl]-[4-(4-sulfophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27N3O9S3.2Na/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41;;/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSXWYQMOYSSKB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)S(=O)(=O)[O-])C(=C2C=CC(=NC3=CC=C(C=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H25N3Na2O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark reddish-brown or blue crystals; [Carolina Biological Supply MSDS] | |
| Record name | C.I. Acid Blue 22 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9568 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Aniline Blue | |
CAS RN |
28631-66-5 | |
| Record name | Benzenesulfonic acid, aminomethyl[[4-[(sulfophenyl)amino]phenyl][4-[(sulfophenyl)imino]-2,5-cyclohexadien-1-ylidene]methyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium hydrogen aminomethyl[[4-[(sulphonatophenyl)amino]phenyl][4-[(sulphonatophenyl)imino]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



